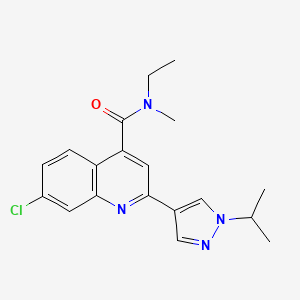![molecular formula C21H24N2O4 B4896410 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as DPEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of DPEP is not fully understood. However, it is believed to act as a modulator of the mu-opioid receptor, which is involved in the regulation of pain and addiction. DPEP has also been found to interact with other receptors, such as the dopamine transporter, which may contribute to its effects on the nervous system.
Biochemical and Physiological Effects:
DPEP has been found to exhibit various biochemical and physiological effects. It has been shown to have analgesic properties, which may be useful in the treatment of pain. DPEP has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. Additionally, DPEP has been found to have anxiolytic properties, which may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPEP is its specificity for the mu-opioid receptor. This makes it a valuable tool for researchers studying the role of this receptor in pain and addiction. Additionally, DPEP has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of DPEP is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on DPEP. One area of interest is the development of new compounds based on the structure of DPEP that may exhibit improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of DPEP and its interactions with other receptors. Finally, DPEP may have potential applications in the treatment of various neurological disorders, and further research is needed to explore these possibilities.
Méthodes De Synthèse
The synthesis of DPEP involves the reaction of 3,4-dimethoxyphenethylamine with 1-phenyl-2-pyrrolidinone in the presence of a catalyst, such as trifluoroacetic acid. The resulting compound is then purified using various techniques, such as column chromatography, to obtain pure DPEP. The purity of DPEP is crucial for its use in scientific research applications.
Applications De Recherche Scientifique
DPEP has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system, particularly in the areas of pain and addiction research. DPEP has also been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-8-15(12-19(18)27-2)10-11-22-21(25)16-13-20(24)23(14-16)17-6-4-3-5-7-17/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKGOIJLFUWQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)
![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4896356.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)


![5-(4-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896403.png)


![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)